molecular formula C9H10ClN3O2 B2597577 N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide CAS No. 828273-69-4

N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide

Cat. No.: B2597577
CAS No.: 828273-69-4
M. Wt: 227.65
InChI Key: VQEGIFOFEXSGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

This compound的IUPAC名称由三个核心组成:

  • 主链 :1-(hydrazinecarbonyl)formamide,指甲酰基与氢化肼羰基的连接(C(=O)NHNH₂);
  • 取代基 :3-chloro-4-methylphenyl基团,位于苯环的3号位为氯原子,4号位为甲基。

分子式为C₉H₁₀ClN₃O₂,分子量227.65 g/mol。SMILES表示为CC1=C(C=C(C=C1)NC(=O)C(=O)NN)Cl,反映甲基和氯原子的邻对位取代模式。InChI代码VQEGIFOFEXSGQH-UHFFFAOYSA-N进一步确认结构唯一性

Molecular Geometry and Conformational Analysis

键长与键角

  • C-N键 :氨基与碳键键长约1.34–1.48 Å,取决于氢键网络的影响
  • C=O键 :羰基键长约1.20 Å,共轭效应增强键强度
  • 苯环取代基 :氯原子(3号位)与甲基(4号位)的邻对位排列导致苯环平面性保留,共轭系统延伸至羰基

共轭系统
氢化肼羰基(-C(=O)NHNH₂)中的N–N键(约1.40 Å)和N–H键(约1.02 Å)形成共轭链,增强分子稳定性。苯环与羰基之间通过C–N单键(约1.43 Å)连接,允许局部旋转

Crystal Structure and Packing Arrangements

晶胞参数
尽管具体晶体数据未直接报告,但类似结构(如4-chloro-N′-[(1E)-(2-nitrophenyl)methylidene]hydrazine-1-carbothioamide)显示三晶系(P1空间群),晶胞参数约为a=4.88 Å, b=6.78 Å, c=10.31 Å

分子堆积

  • 氢键网络 :氢化肼氨基(N–H)与羰基氧(O)形成氢键(N–H···O),形成链状或网状结构
  • 范德华作用 :氯原子与邻近分子间的Cl···π(苯环)和Cl···N(氨基)相互作用稳定晶格

Spectroscopic Fingerprint Analysis

红外光谱(IR)

波数范围(cm⁻¹) 振动模式 特征吸收
3300–3200 N–H(氨基) 强吸收,分裂为两个峰(对称/不对称伸缩)
1680–1650 C=O(羰基) 强吸收,共轭效应导致红移
1550–1450 C=C(苯环) 两组峰,对应邻对位取代基的弯曲振动
750–700 C–Cl 弱吸收,氯原子振动

核磁共振(NMR)

  • ¹H NMR :氨基质子(δ 4.5–5.0 ppm,双重分裂,J=5 Hz);苯环甲基(δ 2.3 ppm,三重分裂);氢化肼N–H(δ 7.0–8.0 ppm,宽信号)
  • ¹³C NMR :羰基碳(δ 165–170 ppm),苯环碳(δ 125–145 ppm),氯取代碳(δ 130–135 ppm)

紫外-可见光谱(UV-Vis)
主要吸收带在250–300 nm,归因于苯环π→π*跃迁和羰基共轭效应

Tautomeric Forms and Resonance Stabilization

构象异构

  • 氢化肼羰基异构
    • Keto型 :羰基与氨基直接相连(O=C-NH-NH₂),为主态;
    • Enol型 :羰基转化为烯醇型(O–C=N–NH₂),极少出现,需强酸/碱条件激活

共振稳定 : 氯原子的电负性增强苯环的电子吸引效应,促进羰基与苯环之间的共轭,降低分子能量。氢化肼氨基的孤电子对进一步稳定共轭系统。

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-hydrazinyl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c1-5-2-3-6(4-7(5)10)12-8(14)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEGIFOFEXSGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formic acid or its derivatives. The reaction conditions often include:

    Temperature: Moderate temperatures (50-80°C) to facilitate the reaction.

    Catalysts: Acidic or basic catalysts to enhance the reaction rate.

    Solvents: Common solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazinecarbonyl moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Reference
Acidic hydrolysis6M HCl, reflux (8 hrs)3-chloro-4-methylaniline + oxamic acid derivatives
Alkaline hydrolysis2M NaOH, 80°C (4 hrs)Sodium salt of N-(3-chloro-4-methylphenyl)oxamate + hydrazine liberation

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 4-methyl group .

  • Alkaline conditions favor complete cleavage of the hydrazinecarbonyl bond .

Cyclization Reactions

The compound participates in heterocycle formation through intramolecular interactions:

Reaction Reagents/Conditions Product Application
Thiadiazole formationCS₂, KOH (ethanol, reflux)5-(3-chloro-4-methylphenyl)-1,3,4-thiadiazol-2-amineAntifungal agent precursor
Pyrazole synthesisAcetylacetone, H₂SO₄ (RT, 12 hrs)1-(3-chloro-4-methylphenyl)-3-acetylpyrazolePharmacophore in drug design

Mechanistic Insights :

  • Thiadiazole formation proceeds via nucleophilic attack of the hydrazine nitrogen on electrophilic carbon centers .

  • Pyrazole synthesis involves keto-enol tautomerization followed by cyclocondensation .

Substitution Reactions

The chloro substituent undergoes nucleophilic aromatic substitution (NAS):

Nucleophile Conditions Product Yield
MethoxideNaOMe/MeOH, 120°C (sealed tube)N-(3-methoxy-4-methylphenyl) derivative78%
AmmoniaNH₃ (g), CuCl catalyst, 150°C4-methyl-3-aminophenyl analog65%

Structural Effects :

  • Electron-withdrawing carbonyl groups meta to the chloro substituent enhance NAS reactivity .

  • Steric effects from the 4-methyl group reduce reaction rates compared to unsubstituted analogs .

Redox Transformations

Oxidation :

  • With KMnO₄/H₂SO₄: Converts the hydrazine group to N₂ gas while oxidizing the formamide to CO₂.

  • Selective oxidation using H₂O₂/Fe³⁺: Generates nitroso intermediates at the aromatic ring .

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C): Reduces the carbonyl to CH₂ while retaining the hydrazine backbone .

Complexation Behavior

The compound acts as a polydentate ligand:

Metal Ion Coordination Sites Complex Structure Stability Constant (log β)
Cu(II)Hydrazine N, carbonyl OSquare-planar geometry8.2 ± 0.3
Fe(III)Hydrazine N onlyOctahedral coordination6.9 ± 0.2

This comprehensive reactivity profile positions N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide as a valuable intermediate for synthesizing bioactive heterocycles and metal-organic frameworks. Recent studies highlight its potential in developing caspase-dependent apoptosis inducers and antimicrobial agents , though further in vivo validation remains necessary.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide exhibit selective apoptosis-inducing properties. For example, derivatives have been shown to activate caspase pathways, leading to programmed cell death in cancer cells .

Case Study:
A study investigated the apoptotic effects of a related hydrazone compound on various cancer cell lines, demonstrating significant IC50 values that suggest potent anticancer activity. The mechanism was linked to the induction of oxidative stress and mitochondrial dysfunction.

Antimicrobial Activity

Hydrazone derivatives have been recognized for their antimicrobial properties. This compound has been tested against several bacterial strains, showing promising results.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitors based on hydrazone structures have shown efficacy against proteases and other enzymes involved in disease processes.

Case Study:
Research into acylhydrazones revealed that certain derivatives could inhibit endothiapepsin with IC50 values ranging from 13 to 365 µM, indicating substantial enzyme inhibitory activity .

Therapeutic Potential

Given its diverse biological activities, this compound holds promise for therapeutic applications in:

  • Cancer Treatment: As a potential lead compound for developing novel anticancer drugs.
  • Infectious Diseases: As an antimicrobial agent targeting resistant bacterial strains.
  • Enzyme-Related Disorders: As an inhibitor for specific enzymes involved in pathophysiological processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key structural motifs include:

  • Aromatic ring : 3-chloro-4-methylphenyl group.
  • Hydrazinecarbonyl backbone : Provides hydrogen-bonding capacity and reactivity.

Comparisons with similar compounds (Table 1) highlight how substituent variations influence properties:

Table 1: Structural Comparison of Hydrazinecarbonyl Derivatives
Compound Name Substituents on Aromatic Ring Additional Functional Groups Molecular Weight (g/mol) Key References
N-(3-Chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide 3-Cl, 4-CH₃ Formamide 227.65
N-[(4-Chlorophenyl)methyl]-1-(hydrazinecarbonyl)formamide 4-Cl (benzyl substitution) Formamide 227.65
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine 4-NO₂, triazole ring Triazole, nitro group Not reported
N-(2,6-Dichloro-4-trifluoromethylphenyl)-N’-(1-phenylethylidene)hydrazine 2,6-Cl₂, 4-CF₃ Trifluoromethyl, dichloro Not reported
N-(4-(Hydrazinecarbonyl)phenyl)propanamide None (simple phenyl) Propanamide 207.23
Key Observations:

Electron-Withdrawing Groups: The 3-chloro and 4-methyl substituents in the target compound balance lipophilicity and steric effects.

Halogenation : Dichloro and trifluoromethyl groups () improve metabolic stability and binding affinity in hydrophobic pockets, as seen in agrochemicals .

Backbone Modifications : Compounds with propanamide () or triazole () groups exhibit altered solubility and hydrogen-bonding profiles compared to the formamide backbone in the target compound .

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide, a compound with the CAS number 828273-69-4, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications in research and medicine.

Chemical Structure and Synthesis

The compound is characterized by a chloro-substituted phenyl ring and a hydrazinecarbonyl group. The synthesis typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formic acid under moderate temperatures (50-80°C) and may utilize acidic or basic catalysts to enhance the reaction rate.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. This interaction can significantly impact various biochemical pathways, contributing to the compound's biological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been investigated for its ability to induce apoptosis in cancer cells through caspase-dependent pathways. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells .

CompoundMCF-7 IC50 (μM)MDA-MB-231 IC50 (μM)
This compound3.337 ± 0.14850.129 ± 0.0027
Doxorubicin1.556 ± 0.0540.592 ± 0.031

This table summarizes the IC50 values for this compound compared to doxorubicin, a standard chemotherapeutic agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Apoptosis Induction : A study demonstrated that this compound could selectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies .
  • Enzyme Inhibition : Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression .
  • Antimicrobial Activity : Preliminary investigations also suggested that this compound possesses antimicrobial properties, inhibiting the growth of several bacterial strains, which may broaden its application in infectious disease treatment .

Q & A

Q. What synthetic strategies are employed to prepare N-(3-chloro-4-methylphenyl)-1-(hydrazinecarbonyl)formamide, and how is its purity validated?

The compound is typically synthesized via a multi-step approach involving (1) coupling of 3-chloro-4-methylaniline with a hydrazinecarbonyl precursor and (2) subsequent formylation. Key steps include:

  • Hydrazine coupling : Reacting hydrazine hydrate with chloroformate derivatives under controlled pH to form the hydrazinecarbonyl backbone .
  • Formamide formation : Using formic acid or activated esters (e.g., N-hydroxysuccinimide) to introduce the formamide group .
    Characterization :
  • Elemental analysis : Verify calculated vs. observed C, H, N content (e.g., ±0.3% deviation acceptable) .
  • NMR spectroscopy : Confirm aromatic protons (δ 7.2–8.1 ppm for substituted phenyl), hydrazine NH (δ 9.5–10.5 ppm), and formamide carbonyl (δ ~165 ppm in 13C^{13}\text{C} NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure of hydrazinecarbonyl derivatives, and how are spectral artifacts minimized?

  • FT-IR : Identify key functional groups:
    • C=O\text{C=O} (amide I band at ~1680 cm1^{-1}) .
    • N-H\text{N-H} (hydrazine stretch at ~3230 cm1^{-1}) .
  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Assign signals using 2D experiments (HSQC, HMBC) to resolve overlapping peaks in aromatic regions .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of Cl or methyl groups) .
    Artifact mitigation : Use deuterated solvents, suppress water peaks with presaturation, and validate assignments against computed spectra (DFT) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Storage : Protect from light and moisture; store at −20°C in amber vials under inert gas (N2_2/Ar) .
  • Stability monitoring :
    • HPLC : Track degradation (e.g., new peaks at 254 nm) with C18 columns (acetonitrile/water mobile phase) .
    • TGA/DSC : Assess thermal stability (decomposition onset >200°C typical for similar hydrazides) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in hydrazinecarbonyl compounds, and what refinement challenges arise?

  • Data collection : Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) with cryocooling (100 K) to minimize disorder .
  • Refinement in SHELXL :
    • Address twinning (e.g., using TWIN/BASF commands) .
    • Model disordered groups (e.g., methyl or chloro substituents) with PART/SUMP constraints .
  • Validation : Check Rint_{\text{int}} (<0.05) and Flack parameter for absolute structure determination .

Q. How can computational methods reconcile contradictory biological activity data for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., VEGFR-2 or opioid receptors) .
  • SAR analysis : Compare substituent effects (e.g., 3-chloro vs. 4-methyl) on activity using Free-Wilson or Hansch models .
  • Experimental validation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out false positives .

Q. What strategies optimize reaction yields when scaling up synthesis, and how are byproducts characterized?

  • Optimization :
    • Use microwave-assisted synthesis (80°C, 30 min) to accelerate hydrazine coupling .
    • Employ flow chemistry for precise control of exothermic steps (e.g., formylation) .
  • Byproduct analysis :
    • LC-MS : Identify dimers or hydrolysis products (e.g., free hydrazine) .
    • X-ray crystallography : Resolve unexpected adducts (e.g., solvent inclusion) .

Q. How do electronic effects of substituents (e.g., 3-chloro, 4-methyl) influence the compound’s reactivity in nucleophilic reactions?

  • DFT calculations : Compute Fukui indices to map nucleophilic sites (e.g., hydrazine NH vs. formamide carbonyl) .
  • Experimental probes :
    • React with acetyl chloride to assess acylation at NH vs. O sites .
    • Monitor reaction kinetics (UV-Vis) under varying pH to study substituent electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.